

An In-depth Technical Guide to Z-N-Me-Aib-OH

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Compound of Interest

Compound Name: Z-N-Me-Aib-OH

Cat. No.: B116895

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This technical guide provides a comprehensive overview of the chemical structure and molecular properties of **Z-N-Me-Aib-OH**, a compound of interest for researchers and professionals in the fields of peptide chemistry and drug development.

Chemical Identity and Structure

Z-N-Me-Aib-OH, systematically named 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-methylpropanoic acid, is a protected amino acid derivative.^[1] Its structure is characterized by a central α -aminoisobutyric acid (Aib) core, which is N-methylated and protected with a benzyloxycarbonyl (Z) group. The presence of the sterically hindered Aib residue can induce specific conformational constraints in peptides, making it a valuable building block in peptidomimetic studies and drug design.

The chemical structure can be represented by the linear formula:

C6H5CH2OCON(CH3)C(CH3)2CO2H.^[2]

Physicochemical Properties

A summary of the key quantitative data for **Z-N-Me-Aib-OH** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	251.28 g/mol	[1][2]
CAS Number	144332-60-5	[1]
Linear Formula	C ₆ H ₅ CH ₂ OC(=O)N(CH ₃)C(CH ₃) 2CO ₂ H	[2]
Synonyms	Z-N,2-Dimethylalanine, 2- (((Benzyloxy)carbonyl) (methyl)amino)-2- methylpropanoic acid	[1]

Experimental Context

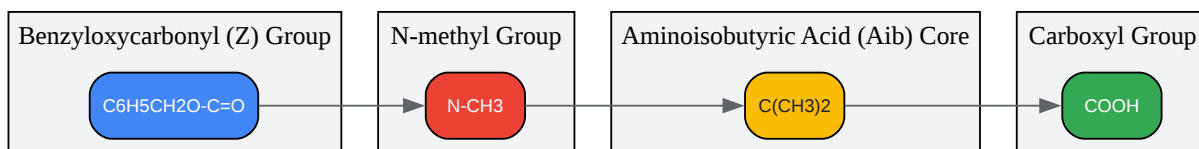
Z-N-Me-Aib-OH is primarily utilized as a specialized building block in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine, which can be removed under specific conditions during the stepwise elongation of a peptide chain. The N-methylation and the gem-dimethyl group of the Aib residue are key structural features that influence the conformational properties of the resulting peptides.

Detailed experimental protocols for the synthesis of **Z-N-Me-Aib-OH** itself are not extensively documented in the provided search results. However, it is typically synthesized through standard organic chemistry procedures involving the protection and modification of the parent amino acid, α -aminoisobutyric acid.

Information regarding specific signaling pathways directly modulated by **Z-N-Me-Aib-OH** is not available in the public domain based on the conducted search. Its biological effects would be contingent on the structure and function of the larger peptide into which it is incorporated.

Structural Representation

To visualize the connectivity of the core components of **Z-N-Me-Aib-OH**, the following logical diagram is provided.



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Logical structure of **Z-N-Me-Aib-OH**.

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References

- 1. calpaclab.com [calpaclab.com]
- 2. Z-N-Me-Aib-OH 98 144332-60-5 [sigmaaldrich.com]
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